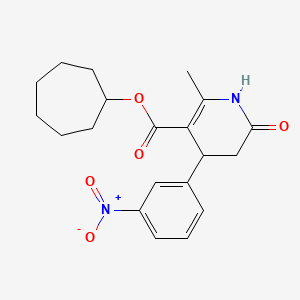

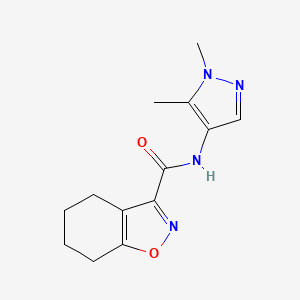

cycloheptyl 2-methyl-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate

Overview

Description

Synthesis Analysis

Research on compounds with similar structures, such as cycloheptanyl derivatives and pyridinecarboxylates, provides insights into potential synthesis methods. For instance, the synthesis of 6,7-dihydro-2-methoxy-4-(substituted)-5H-benzo[cyclohepta][1,2-b]pyridine-3-carbonitrile showcases a methodology that might be applicable or adaptable to the synthesis of our target compound through direct methods and refinement by full matrix least squares with anisotropic thermal parameters for non-hydrogen atoms (Moustafa & Girgis, 2007).

Molecular Structure Analysis

Structural determination of related compounds, such as the 3-arylcyclohepta derivatives, indicates that crystallographic analysis (e.g., X-ray diffraction) can provide detailed insights into the molecular configuration, including bond lengths, valency angles, and hydrogen bonding, which are crucial for understanding the chemical behavior and potential applications of the target compound (Nitta et al., 2005).

Chemical Reactions and Properties

The reactivity of structurally similar compounds under various conditions can offer predictions about the chemical reactions and properties of the target compound. For example, studies on the reactivity of methyl 8-aryl-6-methyl-9-oxo-8,9-dihydro-5H-dibenzo[cyclohepta][1,2-b]pyridine-7-carboxylates highlight alkylation, oxidation, and reduction reactions, which could be relevant for understanding the chemical behavior of our compound of interest (Kodoliņš et al., 2014).

Physical Properties Analysis

The physical properties of closely related compounds, such as solubility, melting points, and crystalline structure, provide a foundation for predicting the physical characteristics of the target molecule. For example, the crystal structure analysis of similar nitrophenyl derivatives reveals important aspects of molecular conformation, packing, and intermolecular interactions, which are critical for understanding the material's physical properties and potential applications (Morales et al., 1996).

Chemical Properties Analysis

Analyzing the chemical properties of compounds with similar structural features, such as their electrochemical behavior, reactivity towards various reagents, and participation in specific chemical reactions, can shed light on the chemical properties of the target compound. Studies on the synthesis and properties of 3-arylcyclohepta derivatives, for instance, detail the electrochemical reduction and photo-induced autorecycling oxidation of amines, which could inform the chemical properties analysis of our compound (Nitta et al., 2005).

Scientific Research Applications

Synthesis and Structure Analysis

The synthesis and crystal structure determination of related compounds offer insights into the molecular configuration and potential applications of cycloheptyl derivatives. For instance, the study on the synthesis and crystal structure of substituted cyclohepta[1,2-b]pyridine derivatives reveals detailed information on molecular structure, providing a foundation for further chemical manipulation and potential application in material science or pharmaceuticals (Moustafa & Girgis, 2007).

Photocatalytic Properties

Research on 3-arylcyclohepta[4,5]-pyrrolo[1,2-a]-1,3,5-triazine-2,4(3H)-diones and related compounds highlights their photocatalytic properties, particularly in the context of photo-induced autorecycling oxidation of amines. These studies demonstrate the compounds' ability to facilitate oxidative processes under light irradiation, suggesting applications in green chemistry and organic synthesis (Nitta et al., 2005).

Molecular Dynamics and Guest Removal

The structure of reversed micelles in specific systems and the dynamics on guest removal provide insights into the behavior of molecular assemblies in solvents. This research has implications for the development of novel delivery systems and the understanding of molecular interactions in varied environments (Căldăraru et al., 1992).

Antioxidant Activities

The synthesis and evaluation of antioxidant activities of derivatives, including those with nitrophenyl groups, contribute to the understanding of their potential in combating oxidative stress. This research is relevant to the development of new antioxidants that could be used in pharmaceuticals or as food additives (Bisenieks et al., 1982).

Novel Synthesis Methods

Studies on novel synthesis methods and properties of related heterocyclic compounds, including their oxidation capabilities, offer pathways to creating new molecules with potential applications in drug development and chemical synthesis. These methods provide efficient routes to compounds with varied functional groups, opening up new possibilities for chemical engineering and pharmaceutical research (Mitsumoto & Nitta, 2004).

properties

IUPAC Name |

cycloheptyl 6-methyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O5/c1-13-19(20(24)27-16-9-4-2-3-5-10-16)17(12-18(23)21-13)14-7-6-8-15(11-14)22(25)26/h6-8,11,16-17H,2-5,9-10,12H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQIOZMYPOCKWDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CC(=O)N1)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC3CCCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cycloheptyl 2-methyl-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3,5-dimethylbenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B4581977.png)

![3-(4-chlorophenyl)-N-(2-{[(2-methylphenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4581980.png)

![2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(3-nitrophenyl)ethanone](/img/structure/B4581985.png)

![N-({[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-biphenylcarboxamide](/img/structure/B4582033.png)

![2,4-dichloro-N-({5-[(3,4-dichlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B4582070.png)

![ethyl 3-({[(2,4-dichlorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B4582093.png)

![N-{4-[(diethylamino)carbonyl]phenyl}-3-iodobenzamide](/img/structure/B4582101.png)